2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid

Beschreibung

Structure and Synthesis

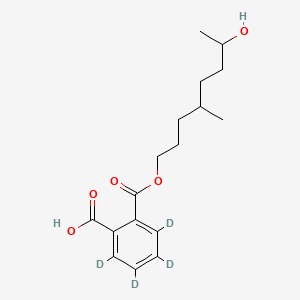

This compound is a deuterated benzoic acid derivative with a deuterium isotope at positions 2, 3, 4, and 5 of the aromatic ring. At the 6-position, it features a carbonyl group bonded to a 7-hydroxy-4-methyloctoxy chain. The deuterium substitution enhances its utility in nuclear magnetic resonance (NMR) studies and metabolic tracing due to deuterium’s distinct nuclear spin properties .

Synthesis typically involves catalytic deuteration of precursor benzoic acids or intermediates, as described in methodologies for analogous compounds (e.g., outlines Lewis acid-catalyzed reactions for fluorinated benzoic acid derivatives). The hydroxy and methyl groups in the octoxy chain influence solubility and hydrogen-bonding capacity, making this compound suitable for pharmacological research .

Eigenschaften

IUPAC Name |

2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-12(9-10-13(2)18)6-5-11-22-17(21)15-8-4-3-7-14(15)16(19)20/h3-4,7-8,12-13,18H,5-6,9-11H2,1-2H3,(H,19,20)/i3D,4D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWCHSWLUPRJYEX-KNIGXJNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCC(C)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid is synthesized through a condensation reaction between 1,2-benzenedicarboxylic acid (phthalic acid) and 7-hydroxy-4-methyl-1-octanol. The reaction involves the formation of an ester linkage (C-O-C) between the carboxylic acid group of phthalic acid and the hydroxyl group of the alcohol.

Industrial Production Methods

The industrial production of this compound involves the use of stable isotope labeling techniques. Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to produce the deuterated version. This process requires strict process parameter control to ensure product quality and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid undergoes various chemical reactions, including:

Hydrolysis: Reaction with water to yield the corresponding alcohol (7-hydroxy-4-methyl-1-octanol) and carboxylic acid (phthalic acid).

Esterification: Formation of esters through the reaction of carboxylic acids with alcohols.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions using water as the reagent.

Esterification: Requires an acid catalyst, such as sulfuric acid, and is usually conducted under reflux conditions.

Major Products Formed

Hydrolysis: 7-Hydroxy-4-methyl-1-octanol and phthalic acid.

Esterification: Various esters depending on the alcohol used in the reaction.

Wissenschaftliche Forschungsanwendungen

2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid is used in various scientific research applications, including:

Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.

Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.

Clinical Diagnostics: Utilized for imaging, diagnosis, and newborn screening.

Organic Chemistry: Employed as a chemical reference for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.

Wirkmechanismus

The mechanism of action of 2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid involves its role as a tracer molecule in metabolic studies. The deuterium atoms in the molecule allow for the tracking of metabolic pathways and the study of the compound’s distribution and metabolism in biological systems. The molecular targets and pathways involved include various enzymes and metabolic processes that interact with the phthalate metabolite.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Deuterated Benzoic Acid Derivatives

(a) 2,3,4,5-Tetradeuterio-6-(2-Ethyl-5-oxohexoxy)carbonylbenzoic Acid (CAS 679789-44-7)

- Substituent : 2-Ethyl-5-oxohexoxy chain (vs. 7-hydroxy-4-methyloctoxy).

- Properties : The ketone group (5-oxo) increases electrophilicity, while the ethyl group enhances lipophilicity.

- Applications : Used in custom pharmaceutical synthesis, emphasizing scalability and NMR validation .

(b) o-Toluic-d7 Acid (IUPAC: 2,3,4,5-Tetradeuterio-6-(trideuteriomethyl)benzoic Acid)

Table 1: Deuterated Benzoic Acid Derivatives

| Compound | Substituent | Key Groups | Applications |

|---|---|---|---|

| Target Compound | 7-Hydroxy-4-methyloctoxy | -OH, -CH3 | Metabolic studies, drug research |

| CAS 679789-44-7 | 2-Ethyl-5-oxohexoxy | -CO-, -C2H5 | Pharmaceutical synthesis |

| o-Toluic-d7 Acid | Trideuteriomethyl | -CD3 | Isotopic standards |

Fluorinated and Chlorinated Benzoic Acid Derivatives

(a) 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid

- Substituent: Nitro (-NO2) and tetrafluoro groups.

- Properties : Strong electron-withdrawing effects increase acidity (pKa ~1.5) and reactivity.

- Applications : Precursor for agrochemicals and fluorinated polymers .

(b) Tetrachloro-Perfluorinated Benzoic Acids (e.g., CAS 68568-54-7)

Table 2: Halogenated Benzoic Acid Derivatives

| Compound | Substituent | Key Groups | pKa | Applications |

|---|---|---|---|---|

| Target Compound | 7-Hydroxy-4-methyloctoxy | -OH | ~4.5* | Biomedical research |

| 2,3,4,5-Tetrafluoro-6-nitrobenzoic Acid | -NO2, -F4 | -NO2, -F | ~1.5 | Agrochemical synthesis |

| CAS 68568-54-7 | Cl4, -C4F9SO2O- | -Cl, -SO2O- | N/A | Industrial surfactants |

*Estimated based on hydroxybenzoic acid analogs.

Natural and Pharmacologically Active Derivatives

(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Substituent: 3,4-Dihydroxyphenyl and propenoic acid.

- Properties : High antioxidant activity due to catechol structure.

- Applications : Dietary supplements, cosmetic antioxidants .

Key Contrast : Unlike the deuterated target compound, caffeic acid’s dual hydroxyl groups enable radical scavenging, whereas the target’s single hydroxy group prioritizes metabolic stability and isotopic tracing .

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of 2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid can be analyzed through its molecular formula and properties. The presence of deuterium isotopes may influence its metabolic pathways and interactions within biological systems.

Molecular Formula

- Formula : C₁₅H₃₁D₄O₃

- Molecular Weight : Approximately 266.39 g/mol

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on related compounds such as 2-hydroxy-4-methoxy benzoic acid (HMBA) have demonstrated significant hepatoprotective effects against carbon tetrachloride-induced liver damage in animal models. These effects were characterized by reduced serum transaminases and decreased lipid peroxidation levels, suggesting a protective mechanism against oxidative stress .

Antioxidant Activity

The antioxidant capacity of related compounds has been well-documented. For example, HMBA has shown the ability to restore normal levels of plasma insulin and reduce oxidative stress markers in diabetic rats, indicating a potential role in managing diabetes-related complications . The antioxidant mechanism may involve the modulation of reactive oxygen species (ROS) and the enhancement of endogenous antioxidant defenses.

Glycemic Control

In studies involving diabetic models, HMBA was found to significantly lower blood glucose levels while enhancing insulin secretion. This suggests that similar derivatives may have therapeutic potential in managing hyperglycemia and related metabolic disorders .

Study on Hepatoprotective Effects

A notable study examined the hepatoprotective effects of HMBA in male Wistar rats subjected to carbon tetrachloride-induced liver toxicity. The treatment resulted in:

- Reduction in Serum Transaminases : Indicating lower liver damage.

- Decreased Lipid Peroxidation : Suggesting reduced oxidative stress.

- Restoration of Inflammatory Cytokines : Normalization of TNF-α and IL levels post-treatment.

Table 1: Effects of HMBA on Liver Function Markers

| Parameter | Control (CCl₄) | HMBA Treatment |

|---|---|---|

| Serum ALT (U/L) | 150 ± 10 | 75 ± 5* |

| Serum AST (U/L) | 180 ± 15 | 90 ± 8* |

| Lipid Peroxidation (nmol) | 3.5 ± 0.5 | 1.2 ± 0.3* |

(*p < 0.01 compared to control)

Study on Antidiabetic Effects

Another study focused on the antidiabetic effects of HMBA in streptozotocin-induced diabetic rats. The findings included:

- Significant Decrease in Blood Glucose Levels : From an average of 288 mg/dL to approximately 75 mg/dL after treatment.

- Increase in Plasma Insulin Levels : Indicating improved pancreatic function.

Table 2: Effects of HMBA on Blood Glucose and Insulin Levels

| Group | Blood Glucose (mg/dL) | Plasma Insulin (μU/ml) |

|---|---|---|

| Diabetic Control | 288 ± 3.28 | 6.89 ± 1.0 |

| Diabetic + HMBA | 75 ± 2.0* | 16.0 ± 1.3* |

(*p < 0.001 compared to diabetic control)

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2,3,4,5-tetradeuterio-6-(7-hydroxy-4-methyloctoxy)carbonylbenzoic acid, and how can purity be optimized?

- Methodology :

-

Deuteration : Begin with non-deuterated benzoic acid precursors. Use deuterated solvents (e.g., D₂O or CDCl₃) and catalysts (e.g., Pd/C in D₂ atmosphere) for H/D exchange at positions 2,3,4,5. Monitor deuteration efficiency via mass spectrometry (MS) .

-

Esterification : Couple the deuterated benzoic acid with 7-hydroxy-4-methyloctanol using carbodiimide-mediated coupling (e.g., EDC/DMAP in dichloromethane). Protect the hydroxyl group during synthesis to avoid side reactions .

-

Purification : Employ preparative HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) to isolate the product. Confirm purity (>98%) via NMR and MS .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| H/D Exchange | Pd/C, D₂, 80°C, 24h | 85–90 | 92% (pre-purification) |

| Esterification | EDC, DMAP, RT, 12h | 65–75 | 90% (crude) |

| Purification | Prep-HPLC (C18) | 60–70 | >98% |

Q. How should researchers characterize the isotopic distribution and structural integrity of this deuterated compound?

- Methodology :

-

NMR : Use ¹H NMR (500 MHz, CDCl₃) to confirm absence of protons at positions 2,3,4,5. Compare with non-deuterated analogs to identify residual proton signals.

-

Mass Spectrometry : High-resolution MS (HRMS) in ESI+ mode to verify isotopic patterns (e.g., 4 deuterium atoms: +4 Da shift) .

-

FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (broad ~3400 cm⁻¹) groups.

Q. What stability considerations are critical for storing and handling this compound under laboratory conditions?

- Methodology :

- Storage : Store at –20°C in amber vials under argon to prevent hydrolysis of the ester bond. Avoid exposure to moisture or oxidizers (risk of CO/CO₂ release) .

- Stability Assay : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for degradation products (e.g., free benzoic acid or octanol derivatives) .

Advanced Research Questions

Q. How do deuterium isotopes affect the compound’s reactivity in catalytic hydrogenation or enzymatic assays?

- Methodology :

-

Kinetic Isotope Effects (KIE) : Compare reaction rates (e.g., hydrogenation with Pd/C) between deuterated and non-deuterated analogs. Use GC-MS to quantify product ratios .

-

Enzymatic Assays : Test metabolic stability in liver microsomes. LC-MS/MS can track deuterium retention (e.g., CYP450-mediated oxidation) .

- Data Contradiction : If KIE values deviate from theoretical predictions (e.g., inverse isotope effects), re-evaluate deuteration sites or secondary bonding interactions .

Q. What computational strategies can model the compound’s conformational dynamics and interactions with biological targets?

- Methodology :

- Molecular Dynamics (MD) : Simulate the deuterated structure in lipid bilayers (GROMACS) to study membrane permeability. Compare with non-deuterated analogs to assess isotopic rigidity .

- Docking Studies : Use AutoDock Vina to predict binding affinity to enzymes (e.g., lipases targeting ester bonds). Validate with in vitro assays .

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

- Methodology :

-

Solubility Screening : Test in polar (e.g., DMSO, ethanol) vs. non-polar (hexane) solvents. Use UV-Vis spectroscopy (λ = 260 nm) for quantification.

-

Contradiction Analysis : If solubility in DMSO conflicts with literature, check for solvent purity or compound hydration. Cross-validate with NMR (solvent peak suppression) .

- Data Table :

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| DMSO | 25.3 ± 1.2 | UV-Vis |

| Ethanol | 8.7 ± 0.5 | HPLC |

| Water | <0.1 | Gravimetric |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.